molecular formula C11H18N2 B12984118 (S)-4-(1-Aminobutyl)-2-methylaniline

(S)-4-(1-Aminobutyl)-2-methylaniline

Cat. No.: B12984118
M. Wt: 178.27 g/mol
InChI Key: WDEFRKZOUIWGOP-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-4-(1-Aminobutyl)-2-methylaniline is a chiral amine compound with significant applications in various fields of chemistry and industry. This compound is characterized by the presence of an amino group attached to a butyl chain, which is further connected to a methylaniline structure. The stereochemistry of the compound is denoted by the (S)-configuration, indicating its specific three-dimensional arrangement.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-(1-Aminobutyl)-2-methylaniline typically involves the use of chiral catalysts or chiral starting materials to ensure the desired stereochemistry. One common method involves the reduction of a corresponding nitro compound using hydrogen gas in the presence of a palladium catalyst. The reaction conditions often include a solvent such as ethanol or methanol and a temperature range of 25-50°C.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-4-(1-Aminobutyl)-2-methylaniline undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

(S)-4-(1-Aminobutyl)-2-methylaniline has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in enzyme studies and receptor binding assays.

    Medicine: Explored for its pharmacological properties, including potential use as a precursor in drug synthesis.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (S)-4-(1-Aminobutyl)-2-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into binding sites with high specificity, influencing biochemical pathways and cellular processes. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    ®-4-(1-Aminobutyl)-2-methylaniline: The enantiomer of the (S)-form, with different stereochemistry.

    4-(1-Aminobutyl)aniline: Lacks the methyl group on the aromatic ring.

    4-(1-Aminobutyl)-3-methylaniline: The methyl group is positioned differently on the aromatic ring.

Uniqueness

(S)-4-(1-Aminobutyl)-2-methylaniline is unique due to its specific (S)-configuration, which imparts distinct stereochemical properties. This configuration can significantly influence the compound’s reactivity, binding affinity, and overall behavior in various chemical and biological systems.

Properties

Molecular Formula

C11H18N2

Molecular Weight

178.27 g/mol

IUPAC Name

4-[(1S)-1-aminobutyl]-2-methylaniline

InChI

InChI=1S/C11H18N2/c1-3-4-11(13)9-5-6-10(12)8(2)7-9/h5-7,11H,3-4,12-13H2,1-2H3/t11-/m0/s1

InChI Key

WDEFRKZOUIWGOP-NSHDSACASA-N

Isomeric SMILES

CCC[C@@H](C1=CC(=C(C=C1)N)C)N

Canonical SMILES

CCCC(C1=CC(=C(C=C1)N)C)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.